molecular formula C6H5N3O7S B1273512 4-Amino-3,5-dinitrobenzenesulfonic acid CAS No. 98139-22-1

4-Amino-3,5-dinitrobenzenesulfonic acid

Cat. No. B1273512
CAS RN: 98139-22-1
M. Wt: 263.19 g/mol
InChI Key: QDVQTSSPAQEFEN-UHFFFAOYSA-N
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Description

4-Amino-3,5-dinitrobenzenesulfonic acid is a chemical compound that is not directly discussed in the provided papers. However, related compounds and their reactions are mentioned, which can give insights into the properties and reactivity of similar sulfonic acid derivatives. For instance, 2,4-dinitrobenzenesulfonamides are mentioned as being prepared from primary amines and 2,4-dinitrobenzenesulfonyl chloride, suggesting that similar methods could potentially be applied to synthesize 4-amino-3,5-dinitrobenzenesulfonic acid derivatives .

Synthesis Analysis

The synthesis of related compounds involves the use of dinitrobenzenesulfonyl chloride with primary amines, indicating that a similar approach might be used for synthesizing 4-amino-3,5-dinitrobenzenesulfonic acid by introducing an amino group to the benzene ring. The Mitsunobu reaction or conventional alkylation methods are used to give N,N-disubstituted sulfonamides in excellent yields . This suggests that the synthesis of 4-amino-3,5-dinitrobenzenesulfonic acid could involve similar strategies for introducing or modifying functional groups on the benzene ring.

Molecular Structure Analysis

While the molecular structure of 4-amino-3,5-dinitrobenzenesulfonic acid is not directly analyzed in the papers, the crystal structure of related proton-transfer compounds is discussed. For example, the 1:1 proton-transfer compound of 5-sulfosalicylic acid with 4-aminobenzoic acid shows a hydrogen-bonded polymeric network structure with homomolecular cyclic interactions and π-π stacking associations . This information can be extrapolated to suggest that 4-amino-3,5-dinitrobenzenesulfonic acid may also form hydrogen bonds and engage in π-π interactions due to the presence of amino and sulfonic acid groups.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 4-amino-3,5-dinitrobenzenesulfonic acid, but they do provide information on the reactivity of similar compounds. For instance, 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid is used as a derivatizing reagent for primary amines, indicating that the nitro and sulfonic acid groups can participate in reactions with amines . This suggests that 4-amino-3,5-dinitrobenzenesulfonic acid could also react with other compounds in a similar fashion, potentially serving as a derivatizing agent or participating in other types of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-amino-3,5-dinitrobenzenesulfonic acid are not detailed in the provided papers. However, the stability and gas chromatographic properties of derivatives of similar compounds, such as those formed from 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid, are noted to be excellent, with high sensitivity in detection . This implies that 4-amino-3,5-dinitrobenzenesulfonic acid and its derivatives might also exhibit stable properties and could be suitable for analytical techniques like gas chromatography.

Scientific Research Applications

Chromatography and Analysis

4-Amino-3,5-dinitrobenzenesulfonic acid has been utilized in chromatographic methods for analyzing amines in urine and tissues. Its use as a reagent for forming 2,4-dinitrophenyl (DNP) derivatives offers advantages in terms of sensitivity and specificity. This technique has been applied in analytical biochemistry to study the relationship between Rf (retardation factor) and structure for many DNP amino alcohols (Smith & Jepson, 1967).

Safety And Hazards

While 4-Amino-3,5-dinitrobenzenesulfonic acid is not classified as a hazardous compound , it is always recommended to handle it with appropriate safety measures. This includes avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

4-amino-3,5-dinitrobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O7S/c7-6-4(8(10)11)1-3(17(14,15)16)2-5(6)9(12)13/h1-2H,7H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVQTSSPAQEFEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393665
Record name 4-amino-3,5-dinitrobenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3,5-dinitrobenzenesulfonic acid

CAS RN

98139-22-1
Record name 4-amino-3,5-dinitrobenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JRE Hoover, AR Day - Journal of the American Chemical Society, 1955 - ACS Publications
In a preceding communication3 the preparations of benzimidazoles with substituents on the 4 (7)-and 6 (5)-positions were described. Continuing the search for benzimidazoles …
Number of citations: 8 pubs.acs.org
WF Newhall, SA Harris, FW Holly… - Journal of the …, 1955 - ACS Publications
The phenylbutyric acid (III) was cyclized to 5-hydroxy-8-methoxytetralone-l (IV) with 85% sul-furic acid. Inverse addition of an excess of methylmagnesium iodide in ether solution to a …
Number of citations: 15 pubs.acs.org

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